molecular formula C8H9BO2 B081392 1-Phenylvinylboronic acid CAS No. 14900-39-1

1-Phenylvinylboronic acid

Cat. No.: B081392
CAS No.: 14900-39-1
M. Wt: 147.97 g/mol
InChI Key: YJCPVMYUISTDKG-UHFFFAOYSA-N
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Description

1-Phenylvinylboronic acid is a useful research compound. Its molecular formula is C8H9BO2 and its molecular weight is 147.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Bio-Application of Polymeric Nanomaterials : Phenylboronic acid-decorated polymeric nanomaterials are used for diagnostic and therapeutic applications. They form reversible complexes with polyols like sugar, diol, and diphenol, making them suitable for drug delivery systems and biosensors (Lan & Guo, 2019).

  • Activation in Organic Synthesis : The carbolithiation of 1-phenylvinylboronic acid pinacol ester with tert-butyl lithium generates α-phenylboryl carbanions, which react with carbonyl groups via a boron-Wittig sequence, useful in organic synthesis (Fernández & González, 2022).

  • Glucose-Responsive Materials : Phenylboronic acid-based materials are widely used in constructing glucose-responsive systems for insulin delivery, showing potential in drug delivery (Ma & Shi, 2014).

  • Catalysis in Suzuki-Type Reactions : this compound is involved in Suzuki-type homocoupling reactions catalyzed by palladium nanocubes, indicating its role in facilitating certain types of chemical reactions (Elias et al., 2017).

  • Cancer Diagnostics and Therapeutics : Phenylboronic acid-functionalized pyrene derivatives are used in two-photon imaging of cell surface sialic acids and photodynamic therapy, beneficial in cancer diagnostics and treatment (Li & Liu, 2021).

  • Gene Therapy for Hepatocarcinoma : Phenylboronic acid-modified polyamidoamine is used as a tumor-targeting carrier in hepatocarcinoma gene therapy, showing potential in cancer treatment (Yang et al., 2019).

  • Catalyst in Organic Synthesis : As a non-toxic compound, phenylboronic acid is used as a catalyst in the synthesis of tetrahydrobenzo[b]pyrans, indicating its utility in organic synthesis processes (Nemouchi et al., 2012).

  • Pharmaceutical and Chemical Engineering : Phenylboronic acid derivatives are utilized in insulin delivery, tissue engineering, separation, and sensor systems due to their ability to form reversible complexes with polyol compounds (Liang-yin, 2006).

  • Glucose-Sensitive Polyelectrolyte Capsules : These capsules, containing phenylboronic acid, respond to glucose changes, offering applications in biomedical fields for controlled delivery of insulin (De Geest et al., 2006).

Safety and Hazards

Safety measures suggest avoiding dust formation, breathing vapors, mist, or gas, and contact with skin, eyes, or clothing. In case of contact, it is advised to wash off with soap and plenty of water . It is classified as a non-hazardous substance or mixture .

Mechanism of Action

Target of Action

1-Phenylvinylboronic acid is a boronic acid compound that is primarily used in various coupling reactions . The primary targets of this compound are the reactants involved in these reactions.

Mode of Action

The compound interacts with its targets through several mechanisms, including:

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the reactions mentioned above. The compound plays a crucial role in facilitating these reactions, leading to the formation of new compounds. The downstream effects of these reactions depend on the specific reactants and conditions of the reaction .

Pharmacokinetics

It’s important to note that boronic acids and their esters, including this compound, are only marginally stable in water . This could potentially impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in facilitating various coupling reactions. The compound interacts with its targets to facilitate these reactions, leading to the formation of new compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, a reaction in which this compound may be involved . The reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Properties

IUPAC Name

1-phenylethenylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6,10-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCPVMYUISTDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(=C)C1=CC=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407429
Record name 1-Phenylvinylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14900-39-1
Record name 1-Phenylvinylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Phenylvinyl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of α-bromo styrene (5.5 g, 30 mmol) in diethyl ether (30 mL) at −78° C. was treated with a solution of tert-BuLi (1.7 M solution, 21.2 mL, 36 mmol), stirred at −78° C. for 0.5 hours, treated with triisopropyl borate (8.31 mL, 36 mmol) over 48 minutes, stirred for 1 hour, warmed to room temperature over 18 hours, diluted with diethyl ether (100 mL), treated with 1M HCl (100 mL), stirred at room temperature for 5 hours, concentrated to remove the THF, adjusted pH 14 with IN NaOH, washed with hexane, adjusted to pH 1 with 1M HCl, and extracted with ethyl acetate. The extract was dried (Na2SO4), filtered and concentrated to provide the title compound.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
21.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.31 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-phenylvinylboronic acid pinacol ester react with carbonyl compounds?

A: this compound pinacol ester can react with carbonyl compounds through two main pathways []:

    Q2: What is the significance of using tert-butyl lithium in these reactions?

    A: tert-Butyl lithium acts as a strong base, facilitating the carbolithiation of this compound pinacol ester []. This reaction generates an α-phenylboryl carbanion, which acts as a nucleophile and can subsequently react with carbonyl compounds. The choice of tert-butyl lithium is crucial due to its high basicity and relatively low nucleophilicity, preventing unwanted side reactions.

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